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molecular formula C14H18ClNO3 B8601378 {3-[2-(2-Chloroacetamido)-2-methylpropyl]phenyl}acetic acid CAS No. 808768-95-8

{3-[2-(2-Chloroacetamido)-2-methylpropyl]phenyl}acetic acid

Cat. No. B8601378
M. Wt: 283.75 g/mol
InChI Key: UQNLWWFJRHNKDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07629358B2

Procedure details

A solution of {3-[2-(2-chloro-acetylamino)-2-methyl-propyl]-phenyl}-acetic acid (Preparation 48) (5.1 g, 18 mmol), thiourea (1.6 g, 21 mmol) and acetic acid (18 ml) in ethanol (80 ml) was heated to reflux under a nitrogen atmosphere for 16 hours. The reaction mixture was cooled and filtered. The filtrate was reduced in vacuo, the residue dissolved in ethanol (150 ml), saturated with hydrogen chloride gas and the resulting solution heated to reflux for 16 hours. The solvent was reduced in vacuo and the residue partitioned between ethyl acetate (200 ml) and 5% aqueous sodium carbonate (200 ml). The organic extract was washed with saturated sodium chloride (100 ml), dried (sodium sulfate) and reduced in vacuo. The residue was purified by strong cation exchange resin, eluting with methanol and then 2N ammonia in methanol to elute the product. The eluent was concentrated in vacuo giving the title compound as a yellow oil (2.68 g, 63%).
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Yield
63%

Identifiers

REACTION_CXSMILES
ClCC([NH:5][C:6]([CH3:19])([CH3:18])[CH2:7][C:8]1[CH:9]=[C:10]([CH2:14][C:15]([OH:17])=[O:16])[CH:11]=[CH:12][CH:13]=1)=O.NC(N)=S.[C:24](O)(=O)[CH3:25]>C(O)C>[CH2:24]([O:17][C:15](=[O:16])[CH2:14][C:10]1[CH:11]=[CH:12][CH:13]=[C:8]([CH2:7][C:6]([NH2:5])([CH3:18])[CH3:19])[CH:9]=1)[CH3:25]

Inputs

Step One
Name
Quantity
5.1 g
Type
reactant
Smiles
ClCC(=O)NC(CC=1C=C(C=CC1)CC(=O)O)(C)C
Name
Quantity
1.6 g
Type
reactant
Smiles
NC(=S)N
Name
Quantity
18 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux under a nitrogen atmosphere for 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in ethanol (150 ml), saturated with hydrogen chloride gas
TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
the residue partitioned between ethyl acetate (200 ml) and 5% aqueous sodium carbonate (200 ml)
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed with saturated sodium chloride (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulfate)
CUSTOM
Type
CUSTOM
Details
The residue was purified by strong cation exchange resin
WASH
Type
WASH
Details
eluting with methanol
WASH
Type
WASH
Details
2N ammonia in methanol to elute the product
CONCENTRATION
Type
CONCENTRATION
Details
The eluent was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CC1=CC(=CC=C1)CC(C)(C)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.68 g
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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